molecular formula C15H13ClN2O3 B11107697 2-chloro-N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide

2-chloro-N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11107697
M. Wt: 304.73 g/mol
InChI Key: MQNVCHXZPGWIKN-RQZCQDPDSA-N
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Description

2-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of benzohydrazides This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a benzohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 4-hydroxy-2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the resulting product is filtered, washed, and recrystallized from ethanol to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The chloro group also adds to its distinctiveness by providing a site for further chemical modifications.

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

2-chloro-N-[(E)-(4-hydroxy-2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13ClN2O3/c1-21-14-8-11(19)7-6-10(14)9-17-18-15(20)12-4-2-3-5-13(12)16/h2-9,19H,1H3,(H,18,20)/b17-9+

InChI Key

MQNVCHXZPGWIKN-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)O)/C=N/NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

COC1=C(C=CC(=C1)O)C=NNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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